molecular formula C10H14O5 B11953865 2,2-Dimethyl-hexahydro-7-hydroxy-4,7-methano-1,3-dioxolo(4,5-C)oxepin-6-one

2,2-Dimethyl-hexahydro-7-hydroxy-4,7-methano-1,3-dioxolo(4,5-C)oxepin-6-one

Cat. No.: B11953865
M. Wt: 214.21 g/mol
InChI Key: YRUDAAXXYUYEQL-UHFFFAOYSA-N
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Description

2,2-Dimethyl-hexahydro-7-hydroxy-4,7-methano-1,3-dioxolo(4,5-C)oxepin-6-one is a complex organic compound with the molecular formula C10H14O5 It is characterized by its unique structure, which includes a dioxolane ring fused to an oxepin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-hexahydro-7-hydroxy-4,7-methano-1,3-dioxolo(4,5-C)oxepin-6-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a precursor molecule under acidic or basic conditions to form the dioxolane ring, followed by further reactions to introduce the oxepin ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-hexahydro-7-hydroxy-4,7-methano-1,3-dioxolo(4,5-C)oxepin-6-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

2,2-Dimethyl-hexahydro-7-hydroxy-4,7-methano-1,3-dioxolo(4,5-C)oxepin-6-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-Dimethyl-hexahydro-7-hydroxy-4,7-methano-1,3-dioxolo(4,5-C)oxepin-6-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The exact molecular targets and pathways involved would require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dioxolane and oxepin derivatives, such as:

Uniqueness

What sets 2,2-Dimethyl-hexahydro-7-hydroxy-4,7-methano-1,3-dioxolo(4,5-C)oxepin-6-one apart is its fused ring structure, which imparts unique chemical properties and reactivity.

Properties

Molecular Formula

C10H14O5

Molecular Weight

214.21 g/mol

IUPAC Name

8-hydroxy-4,4-dimethyl-3,5,10-trioxatricyclo[6.2.1.02,6]undecan-9-one

InChI

InChI=1S/C10H14O5/c1-9(2)14-6-4-10(12)3-5(7(6)15-9)13-8(10)11/h5-7,12H,3-4H2,1-2H3

InChI Key

YRUDAAXXYUYEQL-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2CC3(CC(C2O1)OC3=O)O)C

Origin of Product

United States

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